3-(3-Aminopyrazin-2-yl)sulfanyl-1-methylpyrrolidin-2-one
Description
3-(3-Aminopyrazin-2-yl)sulfanyl-1-methylpyrrolidin-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazine ring substituted with an amino group and a sulfanyl group, which is further connected to a pyrrolidinone ring. The unique structure of this compound makes it an interesting subject for chemical synthesis and biological studies.
Properties
IUPAC Name |
3-(3-aminopyrazin-2-yl)sulfanyl-1-methylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4OS/c1-13-5-2-6(9(13)14)15-8-7(10)11-3-4-12-8/h3-4,6H,2,5H2,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVLRFARKSWTQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)SC2=NC=CN=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopyrazin-2-yl)sulfanyl-1-methylpyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 3-aminopyrazine with a suitable thiol reagent to introduce the sulfanyl group. This intermediate is then reacted with a pyrrolidinone derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like benzene or cyclohexanol and may require refluxing or heating to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The choice of reagents and solvents would be carefully controlled to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminopyrazin-2-yl)sulfanyl-1-methylpyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the pyrazine ring can introduce various functional groups.
Scientific Research Applications
3-(3-Aminopyrazin-2-yl)sulfanyl-1-methylpyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Aminopyrazin-2-yl)sulfanyl-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The amino and sulfanyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The pyrazine ring can also participate in π-π stacking interactions, further modulating the compound’s effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazine-2-carboxamide: Shares the pyrazine ring and amino group but lacks the sulfanyl and pyrrolidinone moieties.
2-Aminopyrimidine derivatives: Similar in structure but with a pyrimidine ring instead of pyrazine.
N-substituted 3-aminopyrazine-2-carboxamides: Similar in having the pyrazine ring and amino group but with different substituents.
Uniqueness
3-(3-Aminopyrazin-2-yl)sulfanyl-1-methylpyrrolidin-2-one is unique due to its combination of a pyrazine ring with both an amino and sulfanyl group, as well as the presence of a pyrrolidinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
